molecular formula C8H12BrN3O B12938482 2-Bromo-1-[2-(propylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-42-6

2-Bromo-1-[2-(propylamino)-1H-imidazol-5-yl]ethan-1-one

Cat. No.: B12938482
CAS No.: 88723-42-6
M. Wt: 246.10 g/mol
InChI Key: WVMSQAULXBZDQJ-UHFFFAOYSA-N
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Description

2-Bromo-1-[2-(propylamino)-1H-imidazol-5-yl]ethan-1-one is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[2-(propylamino)-1H-imidazol-5-yl]ethan-1-one typically involves the bromination of an imidazole derivative followed by the introduction of a propylamino group. One common method involves the reaction of 2-(propylamino)-1H-imidazole with bromoacetyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[2-(propylamino)-1H-imidazol-5-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2-Bromo-1-[2-(propylamino)-1H-imidazol-5-yl]ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-methyl-1H-imidazole
  • 2-Bromo-1-(pyridin-3-yl)ethan-1-one
  • 2-Bromo-2’-hydroxyacetophenone

Uniqueness

2-Bromo-1-[2-(propylamino)-1H-imidazol-5-yl]ethan-1-one is unique due to the presence of both a bromine atom and a propylamino group on the imidazole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

88723-42-6

Molecular Formula

C8H12BrN3O

Molecular Weight

246.10 g/mol

IUPAC Name

2-bromo-1-[2-(propylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C8H12BrN3O/c1-2-3-10-8-11-5-6(12-8)7(13)4-9/h5H,2-4H2,1H3,(H2,10,11,12)

InChI Key

WVMSQAULXBZDQJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC=C(N1)C(=O)CBr

Origin of Product

United States

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